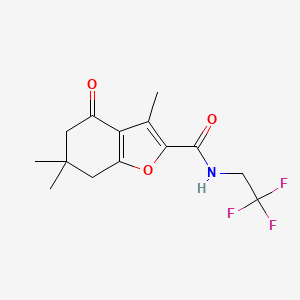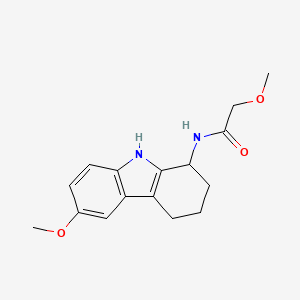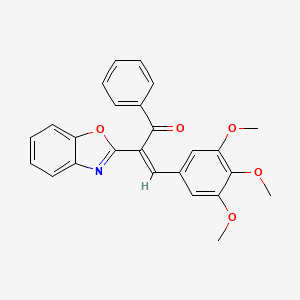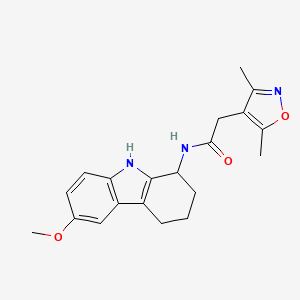
1-(2-methoxyethyl)-4,6-dimethyl-N-(1-methyl-1H-indol-4-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-methoxyethyl)-4,6-dimethyl-N-(1-methyl-1H-indol-4-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that has garnered attention in various fields of scientific research
Vorbereitungsmethoden
The synthesis of 1-(2-methoxyethyl)-4,6-dimethyl-N-(1-methyl-1H-indol-4-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be summarized as follows:
Formation of the Pyridine Ring: The pyridine ring is typically synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Indole Moiety: The indole group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.
Functional Group Modifications: The methoxyethyl and dimethyl groups are added through alkylation reactions, using reagents like methyl iodide or dimethyl sulfate.
Final Assembly: The final step involves the formation of the carboxamide linkage, typically achieved through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis platforms.
Analyse Chemischer Reaktionen
1-(2-methoxyethyl)-4,6-dimethyl-N-(1-methyl-1H-indol-4-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions, using agents like lithium aluminum hydride or sodium borohydride, can convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group, using nucleophiles such as thiols or amines.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Wissenschaftliche Forschungsanwendungen
1-(2-methoxyethyl)-4,6-dimethyl-N-(1-methyl-1H-indol-4-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-(2-methoxyethyl)-4,6-dimethyl-N-(1-methyl-1H-indol-4-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of enzymes such as diacylglycerol kinase alpha (DGKα) and diacylglycerol kinase zeta (DGKζ), which play crucial roles in cellular signaling and metabolism. By inhibiting these enzymes, the compound can modulate immune responses and exhibit antitumor activity .
Vergleich Mit ähnlichen Verbindungen
1-(2-methoxyethyl)-4,6-dimethyl-N-(1-methyl-1H-indol-4-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide can be compared with other similar compounds, such as:
Substituted Naphthyridinones: These compounds also exhibit T cell activation and antitumor properties but differ in their structural features and specific enzyme targets.
Indole Derivatives: Compounds containing the indole moiety are known for their diverse biological activities, including antimicrobial and anticancer effects. The unique combination of the indole and pyridine rings in this compound contributes to its distinct properties.
Eigenschaften
Molekularformel |
C20H23N3O3 |
|---|---|
Molekulargewicht |
353.4 g/mol |
IUPAC-Name |
1-(2-methoxyethyl)-4,6-dimethyl-N-(1-methylindol-4-yl)-2-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C20H23N3O3/c1-13-12-14(2)23(10-11-26-4)20(25)18(13)19(24)21-16-6-5-7-17-15(16)8-9-22(17)3/h5-9,12H,10-11H2,1-4H3,(H,21,24) |
InChI-Schlüssel |
YRPQPBJLUPOPGI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=O)N1CCOC)C(=O)NC2=C3C=CN(C3=CC=C2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(4-Methylphenyl)sulfonyl]furan-2-carboxylic acid](/img/structure/B12163471.png)



![N-[4-(acetylamino)phenyl]-2-(1H-indol-4-yloxy)acetamide](/img/structure/B12163493.png)


![1-(4-ethoxyphenyl)-7,8-dimethyl-3-(3-morpholin-4-ylpropyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12163506.png)
![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B12163511.png)
![4-{(Z)-[2-({[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B12163522.png)
![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12163523.png)
![(5Z)-3-butyl-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12163532.png)

![(4E)-5-(2,3-dimethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12163556.png)
